molecular formula C19H26N4O2 B3135493 tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate CAS No. 401566-78-7

tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Cat. No. B3135493
M. Wt: 342.4 g/mol
InChI Key: ZDDLXTYAKDEKDF-UHFFFAOYSA-N
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Description

“tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 401566-78-7 . It has a molecular weight of 342.44 . This compound is a solid at room temperature .


Molecular Structure Analysis

Pyrazoles, which this compound is a part of, consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 342.44 .

Scientific Research Applications

Medicinal Chemistry

  • Summary of the application : “tert-Butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate” is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .
  • Results or outcomes : These compounds are developed as selective and orally active dipeptidyl peptidase 4 inhibitors . They are intended for use as antidiabetic agents .

Synthesis of Biologically Active Compounds

  • Summary of the application : This compound is an important intermediate in the synthesis of many biologically active compounds such as crizotinib .
  • Methods of application or experimental procedures : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Results or outcomes : The synthesized compound is used in the production of biologically active compounds .

Organic Chemical Synthesis Intermediate

  • Summary of the application : “tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” is used as an organic chemical synthesis intermediate .
  • Methods of application or experimental procedures : The compound is prepared using 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours .
  • Results or outcomes : The compound is used as an intermediate in organic chemical synthesis .

Synthesis of Crizotinib

  • Summary of the application : This compound is an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of application or experimental procedures : The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Results or outcomes : The synthesized compound is used in the production of biologically active compounds .

Organic Chemical Synthesis Intermediate

  • Summary of the application : “tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” is used as an organic chemical synthesis intermediate .
  • Methods of application or experimental procedures : The compound is prepared using 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours .
  • Results or outcomes : The compound is used as an intermediate in organic chemical synthesis .

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(5-methyl-2-phenylpyrazol-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-15-14-17(23(20-15)16-8-6-5-7-9-16)21-10-12-22(13-11-21)18(24)25-19(2,3)4/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDLXTYAKDEKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Citations

For This Compound
2
Citations
D Bhargavi, S Konduri, J Prashanth… - …, 2023 - Wiley Online Library
A couple of series of heterocyclic‐based urea and thiourea derivatives, connected with a hybrid scaffold skeleton containing pyrazole and piperazine ring moieties, were achieved. In …
K Srihari, PV Siva Krishna, G Susmita, I Ramaiah - vitro anti-mycobacterial activity, 2017
Number of citations: 0

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